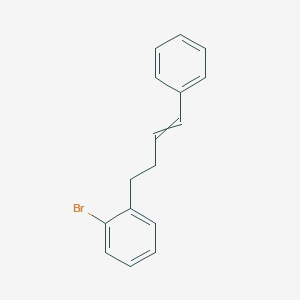
1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by a benzene ring substituted with a bromine atom and a 4-phenylbut-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(4-phenylbut-3-en-1-yl)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride . The reaction typically proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of phenylbut-3-en-1-ylbenzene derivatives.
Oxidation: Formation of phenylbut-3-en-1-one or phenylbut-3-enoic acid.
Reduction: Formation of 2-(4-phenylbut-3-en-1-yl)benzene.
Scientific Research Applications
1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. The compound can also participate in radical reactions, where the bromine atom is homolytically cleaved to form reactive intermediates .
Comparison with Similar Compounds
1-Bromo-4-(2-phenylethyl)benzene: Similar structure but with a different alkyl chain length.
4-Bromo-1-butene: Contains a bromine atom on a butene chain, lacking the aromatic ring.
4-Phenyl-1-butene: Similar alkyl chain but without the bromine atom.
Properties
CAS No. |
656824-68-9 |
|---|---|
Molecular Formula |
C16H15Br |
Molecular Weight |
287.19 g/mol |
IUPAC Name |
1-bromo-2-(4-phenylbut-3-enyl)benzene |
InChI |
InChI=1S/C16H15Br/c17-16-13-7-6-12-15(16)11-5-4-10-14-8-2-1-3-9-14/h1-4,6-10,12-13H,5,11H2 |
InChI Key |
CMIVKXNFHWSIFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















